What are the physical and chemical properties of fluoro(diiodo)methane?
What are the physical and chemical properties of fluoro(diiodo)methane?
An In-depth Technical Guide to Fluoro(diiodo)methane (CHFI₂)
Prepared by: Gemini, Senior Application Scientist
Introduction: Unveiling a Unique Halomethane Reagent
Fluoro(diiodo)methane (CHFI₂) is a trihalomethane holding a unique position in the repertoire of synthetic organic chemistry.[1] Identified by the CAS Number 1493-01-2 , this compound is characterized by the presence of one fluorine and two iodine atoms attached to a central carbon atom.[1] This specific arrangement of halogens imparts a distinct reactivity profile, making it a valuable, albeit specialized, reagent. Unlike more common halomethanes, fluoro(diiodo)methane serves as a highly efficient precursor for generating fluorocarbenes, which are pivotal intermediates for the synthesis of fluorinated three-membered rings through monofluorocyclopropanation reactions.[1]
This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of fluoro(diiodo)methane. It details established synthesis protocols, explores its core reactivity, discusses its applications in modern organic synthesis with relevance to drug discovery, and outlines critical safety and handling procedures. The information is tailored for researchers, scientists, and drug development professionals who require a deep technical understanding of this reagent.
Part 1: Molecular Structure and Physicochemical Properties
The structural arrangement of fluoro(diiodo)methane is fundamental to its chemical behavior. The central carbon atom is bonded to one hydrogen, one highly electronegative fluorine atom, and two large, polarizable iodine atoms. This asymmetry results in a significant molecular dipole moment and a unique blend of steric and electronic properties.
Caption: Molecular structure of fluoro(diiodo)methane.
The key physical and chemical properties of fluoro(diiodo)methane are summarized in the table below. The data represents a consolidation of values from various chemical data repositories.
| Property | Value | Source(s) |
| CAS Number | 1493-01-2 | [1] |
| Molecular Formula | CHFI₂ | [1][2] |
| Molar Mass | 285.826 g·mol⁻¹ | [1][2] |
| Boiling Point | 134 °C (at 760 mmHg) | [1][2] |
| Melting Point | -35 to -31 °C | |
| Density | ~3.229 g/cm³ | [2] |
| Flash Point | 43.4 °C | [2] |
| Refractive Index | 1.661 | [2] |
| Vapor Pressure | 10.2 mmHg at 25°C | [2] |
| LogP | 2.1095 | [2] |
| SMILES | C(F)(I)I | [1][2] |
| InChIKey | RIHYOLCRHKZJPJ-UHFFFAOYSA-N | [1][2] |
Part 2: Spectroscopic Characterization (Predicted)
While experimental spectra for fluoro(diiodo)methane are not widely available in public databases, its spectroscopic characteristics can be reliably predicted based on established principles and data from analogous structures. These predictions are invaluable for reaction monitoring and product characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The spectrum is expected to show a single resonance for the one proton. Due to coupling with the adjacent fluorine atom (¹⁹F, spin I=½), this signal should appear as a doublet. The chemical shift would be significantly downfield from methane due to the deshielding effects of the three electronegative halogens.
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¹³C NMR: The proton-decoupled ¹³C NMR spectrum would display a single peak for the carbon atom. This peak will be split into a doublet due to the strong one-bond coupling to ¹⁹F. Carbons bearing fluorine atoms often exhibit resonances in unexpected regions of the spectrum.[3]
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¹⁹F NMR: As a highly sensitive nucleus with 100% natural abundance, ¹⁹F NMR is a powerful tool.[4] The spectrum will show one primary signal, which will be split into a doublet by the adjacent proton. The chemical shift is predicted based on standard ranges for alkyl fluorides.[5][6]
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) |
| ¹H | 6.5 - 7.5 | Doublet (d) | JH-F ≈ 50-60 Hz |
| ¹³C | -10 to -30 | Doublet (d) | ¹JC-F ≈ 300-350 Hz |
| ¹⁹F | -150 to -180 (vs. CFCl₃) | Doublet (d) | JF-H ≈ 50-60 Hz |
Infrared (IR) Spectroscopy
The IR spectrum provides information on the vibrational modes of the molecule's functional groups. Key absorption bands can be predicted.
| Wavenumber (cm⁻¹) | Bond | Vibration Type |
| ~3050 | C-H | Stretching |
| 1050 - 1150 | C-F | Stretching |
| 500 - 600 | C-I | Stretching |
Mass Spectrometry (MS)
In electron ionization mass spectrometry (EI-MS), the molecule will ionize to form a molecular ion (M⁺), which may then undergo fragmentation.[7][8]
| m/z Value | Predicted Fragment | Interpretation |
| 286 | [CHFI₂]⁺ | Molecular Ion (M⁺) |
| 159 | [CHFI]⁺ | Loss of one Iodine atom (·I) |
| 140 | [CHI]⁺ | Loss of F and I |
| 127 | [I]⁺ | Iodine cation |
| 32 | [CHF]⁺ | Loss of two Iodine atoms (·I) |
Part 3: Synthesis of Fluoro(diiodo)methane
Fluoro(diiodo)methane can be reliably synthesized via halogen exchange (Halex) reactions. The two most cited methods are the Finkelstein reaction starting from a dibromo precursor and the fluorination of iodoform.
Method 1: Finkelstein Reaction from Dibromofluoromethane
The Finkelstein reaction is a classic Sₙ2 reaction that involves the exchange of one halogen for another.[9][10] The synthesis of CHFI₂ from dibromofluoromethane (CHBr₂F) is driven to completion by the precipitation of sodium bromide (NaBr) in an acetone solvent, where sodium iodide (NaI) is soluble but NaBr is not.[1][9]
Caption: Workflow for the synthesis of CHFI₂ via the Finkelstein reaction.
Detailed Experimental Protocol (Illustrative):
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Setup: A dry, round-bottom flask is equipped with a reflux condenser and a magnetic stirrer under an inert atmosphere (e.g., Argon or Nitrogen).
-
Reagents: Sodium iodide (2.2 equivalents) is dissolved in anhydrous acetone. Dibromofluoromethane (1.0 equivalent) is added to the stirred solution.
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Reaction: The mixture is heated to reflux (approx. 56°C) and maintained for 24-48 hours. The progress can be monitored by GC-MS. The formation of a white precipitate (NaBr) will be observed.
-
Causality Insight: Acetone is the ideal solvent because it readily dissolves the reactants (NaI and the alkyl halide) but not the sodium bromide or chloride byproducts. This insolubility shifts the reaction equilibrium towards the product side, ensuring a high yield as per Le Châtelier's principle.[9]
-
-
Workup: After cooling to room temperature, the reaction mixture is poured into water. The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: The combined organic layers are washed with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any traces of elemental iodine, followed by a brine wash. The organic layer is then dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed by rotary evaporation.
-
Final Product: The crude product is purified by fractional distillation under reduced pressure to yield pure fluoro(diiodo)methane.
Method 2: Fluorination of Iodoform
For larger-scale preparations, the reaction of iodoform (CHI₃) with mercuric fluoride (HgF₂) at elevated temperatures (e.g., 120°C) followed by distillation is an effective, albeit more hazardous, method.[1]
Part 4: Chemical Reactivity and Synthetic Applications
The primary utility of fluoro(diiodo)methane stems from its function as a fluorocarbene precursor . The two C-I bonds are significantly weaker than the C-F bond, allowing for selective chemistry.
Monofluorocyclopropanation
When treated with a suitable base or metal, fluoro(diiodo)methane can eliminate two iodine atoms to generate the highly reactive intermediate, fluorocarbene (:CHF). This carbene readily reacts with alkenes in a concerted [1+2] cycloaddition to form monofluorinated cyclopropanes.
Caption: Conceptual pathway for monofluorocyclopropanation using CHFI₂.
This reaction is a powerful tool for introducing fluorine into molecules. The resulting fluorocyclopropane motif is of significant interest in medicinal chemistry.
Relevance to Drug Development and Medicinal Chemistry
The introduction of fluorine atoms into drug candidates is a cornerstone of modern medicinal chemistry. The gem-difluoroalkane (CF₂) group, in particular, is a widely used bioisostere for carbonyl groups, ethers, and other functionalities.[11][12] It can profoundly alter a molecule's physicochemical properties, including:
-
Metabolic Stability: The strength of the C-F bond often blocks metabolic oxidation at that position, increasing the drug's half-life.[13]
-
Lipophilicity (LogP): Fluorination generally increases lipophilicity, which can enhance membrane permeability and target binding.[13]
-
Acidity/Basicity (pKa): The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic groups, affecting the molecule's ionization state at physiological pH.[13]
While fluoro(diiodo)methane itself generates a monofluorinated carbene, the cyclopropane rings it forms are structurally related to gem-difluoro systems and serve as valuable, rigid scaffolds in drug design. The ability to install this motif provides a direct pathway to novel chemical entities with potentially enhanced pharmacological profiles.
Part 5: Safety and Handling
Fluoro(diiodo)methane is a hazardous chemical and must be handled with appropriate precautions in a well-ventilated chemical fume hood.
-
GHS Hazard Classification:
-
Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical safety goggles or a face shield.[14]
-
-
Handling:
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.
-
-
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter drains.[15]
-
Conclusion
Fluoro(diiodo)methane is a specialized reagent with significant potential in synthetic chemistry. Its value lies in its role as a robust precursor for fluorocarbene, enabling the direct synthesis of monofluorocyclopropanes. While its physical properties are well-documented, a deeper exploration of its reactivity, particularly with novel substrates, remains a fertile area for research. For professionals in drug development, understanding the utility of reagents like CHFI₂ is key to accessing novel fluorinated scaffolds that can impart desirable pharmacokinetic and pharmacodynamic properties to new chemical entities. Proper handling and adherence to safety protocols are paramount when working with this energetic and reactive compound.
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